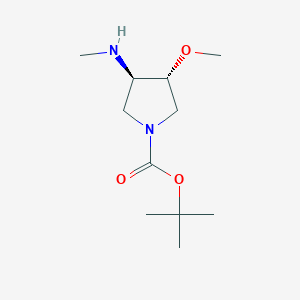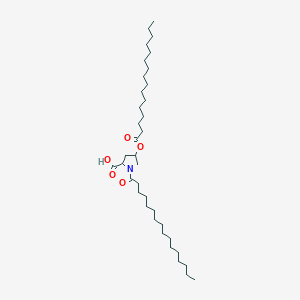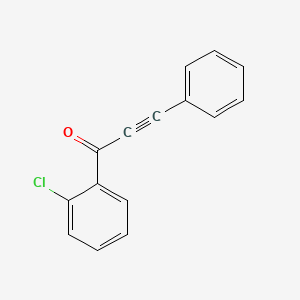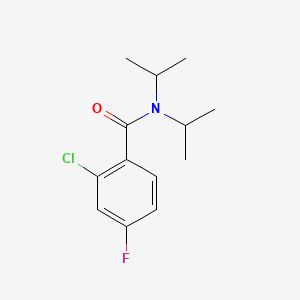
2,4,6,8-Decatetraenoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-Decatetraenoic acid is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of four conjugated double bonds within its ten-carbon chain, making it a polyunsaturated fatty acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Decatetraenoic acid typically involves the use of specific starting materials and catalysts. One common method involves the condensation of vicinal dicarbonyl compounds with urea or methylurea, catalyzed by heteropolyoxometalates such as Keggin-type H3PW12O40 . The reaction conditions are environmentally benign and simple, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of 2,4,6,8-Decatetraenoic acid may involve more scalable and cost-effective methods. For instance, the chlorination of 2,4-diamino-6-hydroxypyrimidine under the action of phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water, is a method used for related compounds
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,8-Decatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The double bonds in 2,4,6,8-Decatetraenoic acid can participate in substitution reactions, where atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce saturated fatty acids. Substitution reactions can introduce different functional groups into the molecule, creating a variety of derivatives .
Aplicaciones Científicas De Investigación
2,4,6,8-Decatetraenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids and their reactions.
Biology: Research on its biological activity and interactions with enzymes and other biomolecules is ongoing.
Medicine: Potential therapeutic applications are being explored, particularly in the context of lipid metabolism and related diseases.
Industry: It is used in the synthesis of specialized materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism by which 2,4,6,8-Decatetraenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes involved in lipid metabolism, influencing their activity and the overall metabolic pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Decadienal: A related compound with two double bonds, known for its role in lipid oxidation and flavor development in foods.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar structural features and are studied for their antiproliferative activity.
Uniqueness
2,4,6,8-Decatetraenoic acid is unique due to its four conjugated double bonds, which confer distinct chemical and physical properties. This structural feature makes it particularly interesting for research in various scientific fields, as it can undergo a wide range of chemical reactions and interact with different biological targets .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
deca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12) |
Clave InChI |
XJMGDZBZBKBSLJ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)

![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)
![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B14113332.png)
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B14113333.png)

